molecular formula C18H25ClN2O B6138587 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol

6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol

Cat. No. B6138587
M. Wt: 320.9 g/mol
InChI Key: OMIOJWGIEOPMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CQMA is a derivative of quinoline, which is a heterocyclic aromatic compound that is commonly found in many natural products. CQMA has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol is not fully understood. However, it has been proposed that 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol exerts its biological activities by modulating various signaling pathways in cells. For example, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to have a wide range of biochemical and physiological effects. For example, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in lab experiments is that it has been extensively studied and its biological activities are well characterized. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific pathways or processes.

Future Directions

There are several future directions for research on 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol. One area of research is to investigate the potential use of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol as a diagnostic tool for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol and to investigate its effects on specific signaling pathways and processes.

Synthesis Methods

The synthesis of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol involves the reaction of 7-chloro-4-methylquinoline with 2-methyl-2-heptanolamine in the presence of a base catalyst. The reaction proceeds through an intermediate stage, which is then converted to the final product by the addition of an acid. The yield of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

6-[(7-chloro-4-methylquinolin-2-yl)amino]-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c1-12-10-17(20-13(2)6-5-9-18(3,4)22)21-16-11-14(19)7-8-15(12)16/h7-8,10-11,13,22H,5-6,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOJWGIEOPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(7-Chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol

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